

An In-depth Technical Guide to the Therapeutic Potential of DM21-L-G

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Compound of Interest

Compound Name: DM21-L-G

Cat. No.: B15605613

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This technical guide provides a comprehensive overview of **DM21-L-G**, a next-generation linker-payload system, and its therapeutic potential when incorporated into Antibody-Drug Conjugates (ADCs). The document details the mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and discusses the ongoing clinical development of ADCs utilizing this technology.

Introduction to DM21-L-G

DM21-L-G is an advanced drug-linker conjugate designed for the development of highly potent and stable ADCs.^[1] It consists of two primary components:

- **DM21 Payload:** A highly potent maytansinoid derivative that induces cell death by disrupting microtubule dynamics.^{[2][3]}
- **Linker System:** A stable, protease-cleavable peptide linker designed to remain intact in systemic circulation and facilitate efficient release of the payload within target tumor cells.^{[2][4]}

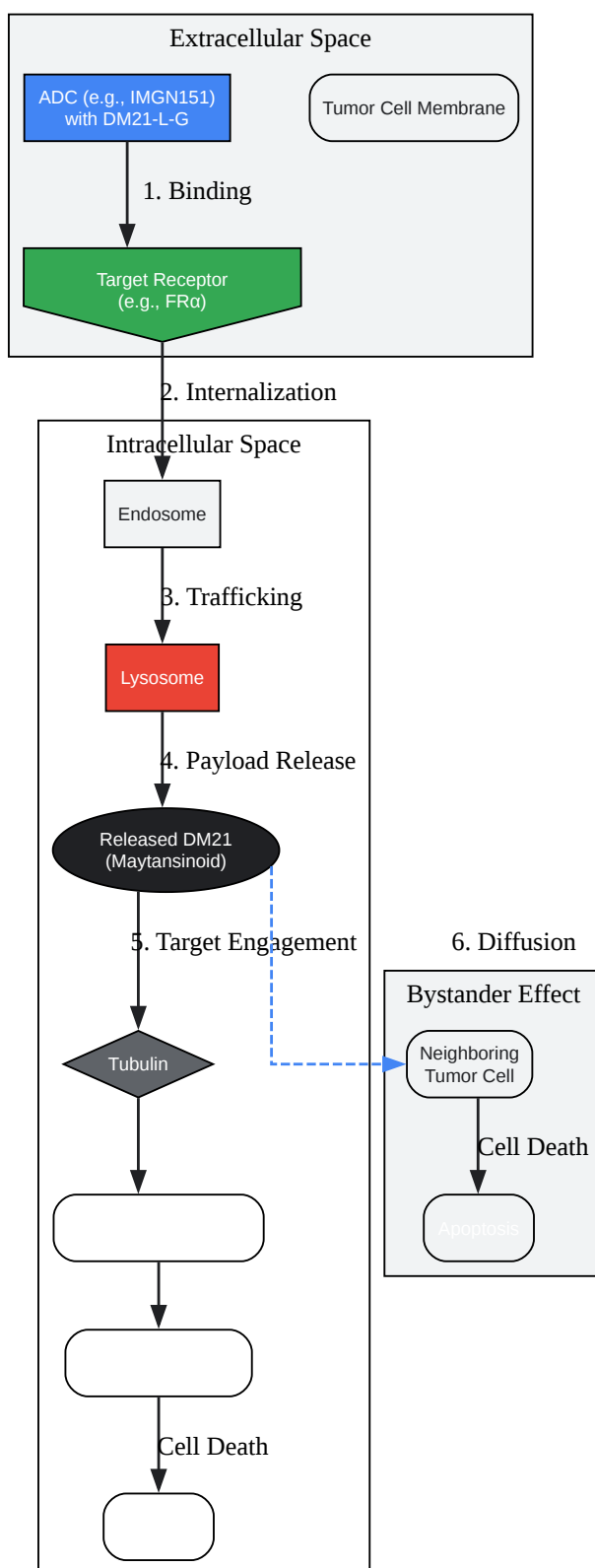
The therapeutic potential of **DM21-L-G** is best exemplified by its incorporation into the investigational ADC, IMGN151. IMGN151 is a next-generation ADC targeting Folate Receptor Alpha (FR α), a clinically validated target overexpressed in various epithelial malignancies, including ovarian and endometrial cancers.^{[2][5][6]} IMGN151 utilizes a novel biparatopic

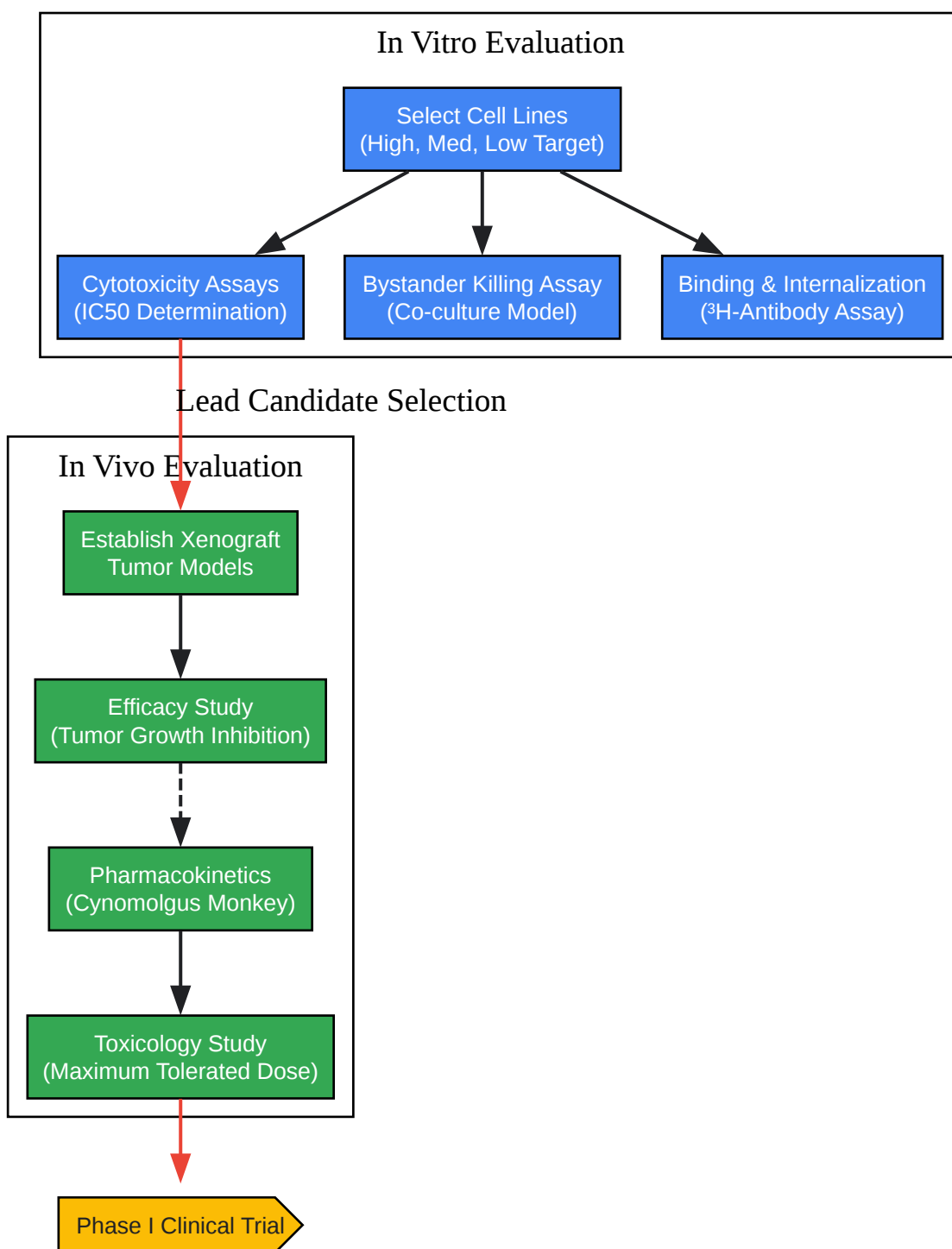
antibody that recognizes two independent epitopes of FR α , which enhances its binding and internalization into tumor cells with a wide range of FR α expression levels.[2][5][7]

Mechanism of Action

The therapeutic efficacy of an ADC built with **DM21-L-G**, such as IMGN151, is a multi-step process that ensures targeted delivery of the cytotoxic payload to cancer cells, minimizing systemic exposure.

- **Target Binding:** The ADC's antibody component binds with high specificity to its target antigen (e.g., FR α) on the surface of tumor cells. The biparatopic nature of IMGN151's antibody leads to enhanced binding and receptor clustering.[7]
- **Internalization:** Upon binding, the ADC-antigen complex is internalized by the tumor cell via receptor-mediated endocytosis.
- **Lysosomal Trafficking and Payload Release:** The complex is trafficked to the lysosome, where the low pH and presence of proteases cleave the stable linker, releasing the active DM21 maytansinoid payload.[4][8]
- **Cytotoxicity:** The released DM21 payload binds to tubulin, inhibiting microtubule polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[8]
- **Bystander Effect:** The released DM21 payload is a membrane-permeable, hydrophobic metabolite.[4] This allows it to diffuse out of the targeted cancer cell and kill neighboring cells, including antigen-negative tumor cells, thereby overcoming tumor heterogeneity. This "bystander killing" effect is a key advantage of the DM21 payload.[2][4]





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